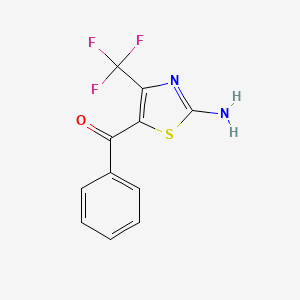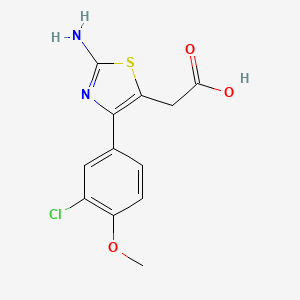
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ピロリジン-2-イル-3-(ピロリジン-1-イル)ピリジンは、ピリジン環に2つのピロリジン基が置換された複素環式化合物です。
製造方法
合成経路と反応条件
1-ピロリジン-2-イル-3-(ピロリジン-1-イル)ピリジンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、特定の条件下でピリジン誘導体をピロリジンと反応させることです。 例えば、入手しやすいN-ヘタリル尿素とアルコールを用いた、触媒を使用しない合成方法を採用できます 。この環境に優しい技術は、幅広い置換されたカルバメートを良好な収率から高い収率で合成するのに適しています。
工業生産方法
この化合物の工業生産方法は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 マイクロ流体リアクターの使用は、合成プロセスの効率とスケーラビリティを向上させるために検討されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. For instance, a catalyst-free synthesis method can be employed, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microfluidic reactors has been explored to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
反応の種類
1-ピロリジン-2-イル-3-(ピロリジン-1-イル)ピリジンは、以下の化学反応など、さまざまな種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成できます。
還元: 還元反応は、一般的な還元剤を用いて行うことで、還元された誘導体を得ることができます。
置換: この化合物は、ピリジン環上の1つ以上の置換基が他の官能基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のためのさまざまな求核剤があります。反応温度、溶媒、触媒などの反応条件は、目的の生成物に基づいて最適化されます。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。例えば、酸化はピリジンN-オキシド誘導体を生成する可能性があり、置換反応はさまざまな官能化されたピリジン化合物を生成する可能性があります。
科学研究への応用
1-ピロリジン-2-イル-3-(ピロリジン-1-イル)ピリジンは、以下の科学研究にいくつかの応用があります。
化学: これは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬物設計におけるファーマコフォアとしての役割など、その潜在的な治療的応用を探求する研究が進められています。
科学的研究の応用
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
作用機序
1-ピロリジン-2-イル-3-(ピロリジン-1-イル)ピリジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の受容体や酵素に結合してその活性を調節し、さまざまな生物学的効果をもたらします。 その結合親和性と分子間相互作用に関する詳細な研究は、その作用機序を理解するために不可欠です .
類似化合物の比較
類似化合物
類似化合物には、2-(1H-ピラゾール-1-イル)ピリジンや2-ブロモ-6-ピロリジン-1-イルピリジンなど、ピロリジン置換基を持つ他のピリジン誘導体が含まれます .
独自性
1-ピロリジン-2-イル-3-(ピロリジン-1-イル)ピリジンを際立たせているのは、その独特の置換パターンであり、これは異なる化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with pyrrolidine substitutions, such as 2-(1H-pyrazol-1-yl)pyridine and 2-bromo-6-pyrrolidin-1-ylpyridine .
Uniqueness
What sets 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine apart is its unique substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H19N3/c1-2-10-16(9-1)13-11(5-3-8-15-13)12-6-4-7-14-12/h3,5,8,12,14H,1-2,4,6-7,9-10H2 |
InChIキー |
HKEVFEZGJLKJJV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



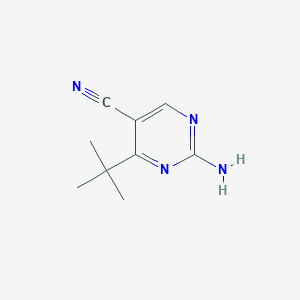
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)
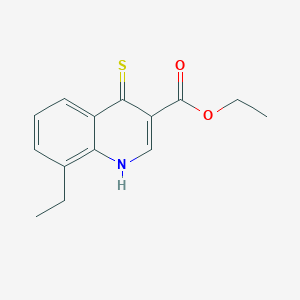
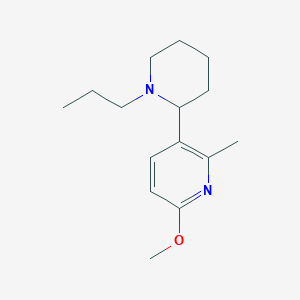



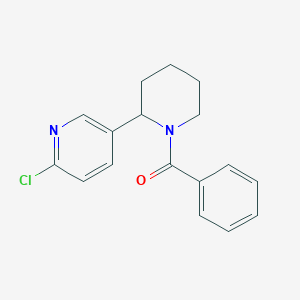

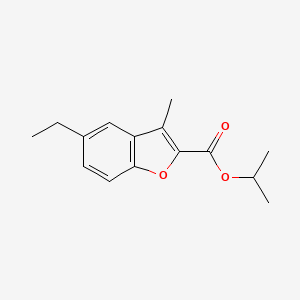
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
